

D-Altrose structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	D-Altrose
Cat. No.:	B7820921

[Get Quote](#)

An In-depth Technical Guide to the Structure and Stereochemistry of **D-Altrose**

Introduction

D-Altrose is an aldohexose, a monosaccharide containing six carbon atoms and an aldehyde group. It is classified as a "rare sugar" because it is not commonly found in nature, although its L-enantiomer, L-altrose, has been isolated from the bacterium *Butyrivibrio fibrisolvens*.^[1] As a C-3 epimer of the more common D-mannose, **D-altrose** presents a unique stereochemical arrangement that imparts distinct physical and conformational properties.^{[1][2]} This guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, and relevant experimental methodologies for **D-Altrose**, tailored for researchers and professionals in drug development and chemical biology.

Stereochemistry and Structural Representations

The defining characteristic of **D-altrose** is the specific arrangement of its hydroxyl groups along the carbon backbone. In the open-chain form, **D-altrose** has four chiral centers (C-2, C-3, C-4, and C-5), giving rise to $2^4 = 16$ possible stereoisomers for aldohexoses.^{[3][4]} **D-altrose** is one of the eight D-aldohexoses.^[3]

Fischer Projection

The Fischer projection is a two-dimensional representation of a chiral molecule, used to depict its stereochemistry in the acyclic form. For **D-altrose**, the hydroxyl groups on C-2, C-4, and C-5 are on the right, while the C-3 hydroxyl group is on the left.^[3]

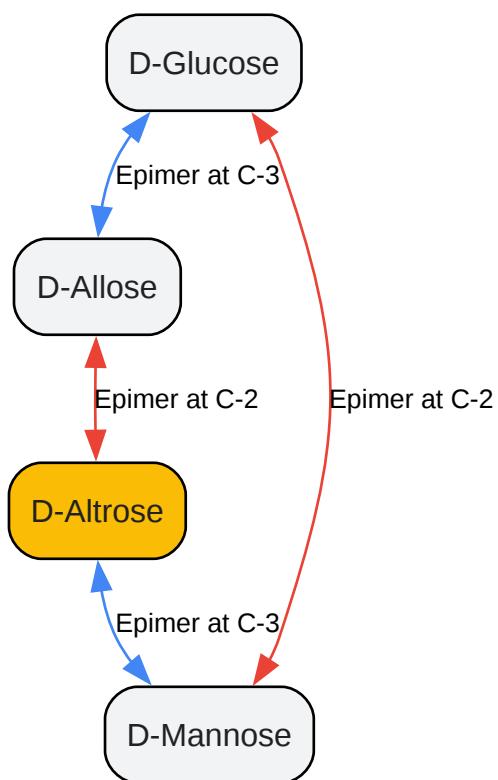
Haworth Projections and Cyclization

In aqueous solution, **D-altrose** primarily exists as a cyclic hemiacetal, formed by the intramolecular reaction between the hydroxyl group on C-5 and the aldehyde group on C-1.[5] This cyclization creates a new stereocenter at C-1, the anomeric carbon, resulting in two anomers: α -D-altropyranose and β -D-altropyranose. The pyranose form is a six-membered ring.[5][6]

- α -anomer: The hydroxyl group on the anomeric carbon (C-1) is on the opposite side of the ring from the CH_2OH group (C-6).
- β -anomer: The hydroxyl group on the anomeric carbon (C-1) is on the same side of the ring as the CH_2OH group (C-6).

Caption: Fischer and Haworth projections of **D-Altrose**.

Note: The DOT language does not support direct chemical structure drawing. The above script provides a conceptual layout. For accurate chemical structures, specialized software is required. The diagram illustrates the relationship between the open-chain (Fischer) and cyclic (Haworth) forms.


Conformational Analysis

Unlike many other aldohexoses that strongly favor the $^4\text{C}_1$ chair conformation, the pyranose ring of altrose is notably flexible.[1] In solution, derivatives of altrose have been shown to exist in equilibrium between $^4\text{C}_1$, $^1\text{C}_4$, and skew-boat (OS_2) conformations.[1] Studies using Vibrational Circular Dichroism (VCD) have shown that the α -anomer predominantly adopts a $^4\text{C}_1$ conformation.[7] In contrast, the β -anomer exhibits a dynamic equilibrium between the $^4\text{C}_1$ and $^1\text{C}_4$ chair forms.[7] In the solid state, the crystal structure of β -**D-altrose** confirms a $^4\text{C}_1$ chair conformation.[8]

Stereochemical Relationships

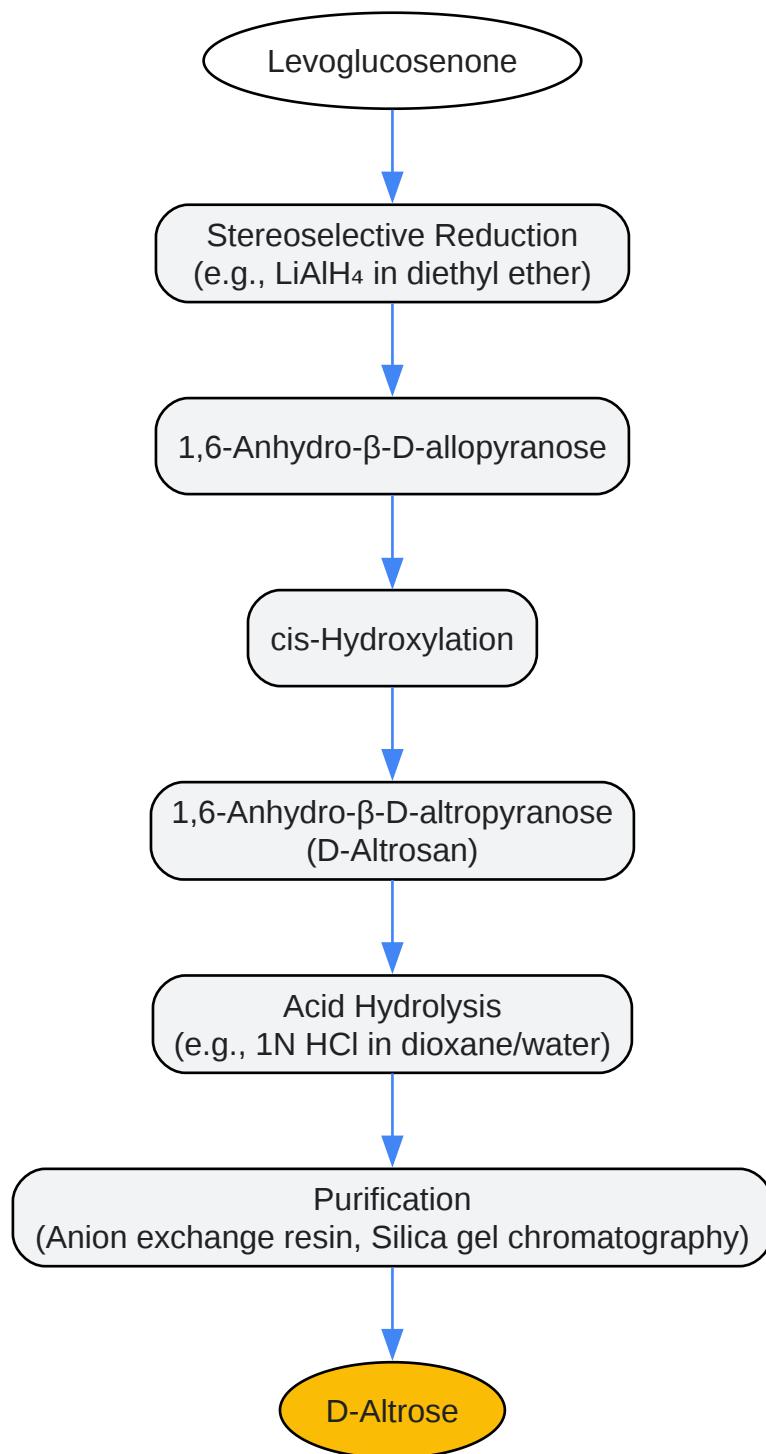
D-Altrose is stereochemically related to other D-aldohexoses through epimerization at specific carbon atoms. Understanding these relationships is crucial for designing synthetic pathways and interpreting biological activities.

- D-Allose: C-2 epimer of **D-Altrose**.
- D-Mannose: C-3 epimer of **D-Altrose**.^[1]
- D-Glucose: C-2 and C-3 epimer of **D-Altrose**.

[Click to download full resolution via product page](#)

Caption: Epimeric relationships of **D-Altrose**.

Physicochemical Properties


A summary of the key quantitative data for **D-Altrose** is provided below.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ O ₆	[1][9]
Molar Mass	180.16 g/mol	[1][10]
Melting Point	103-105 °C	[1][2]
Specific Rotation [α]D	+32.6° (in water, at equilibrium)	[2]
Appearance	Colorless to off-white crystalline solid	[2][9]
Solubility	Soluble in water; practically insoluble in methanol	[1][2]
CAS Number	1990-29-0	[1]

Experimental Protocols

Synthesis of D-Altrose from Levoglucosenone

A patented method describes the synthesis of **D-Altrose** in high yield.[11] The workflow involves the stereoselective reduction of levoglucosenone, followed by cis-hydroxylation and hydrolysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Altrose - Wikipedia [en.wikipedia.org]
- 2. D-Altrose - general description and application - Georganics [georganics.sk]
- 3. 25.4 Configurations of the Aldoses - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. aklectures.com [aklectures.com]
- 6. Converting Fischer, Haworth, and Chair forms of Carbohydrates - Chemistry Steps [chemistrysteps.com]
- 7. eurocarb2025.com [eurocarb2025.com]
- 8. β -d-Altrose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cas 1990-29-0,D-ALTROSE | lookchem [lookchem.com]
- 10. D-Altrose | C6H12O6 | CID 94780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US5410038A - method of preparing D-altrose - Google Patents [patents.google.com]
- To cite this document: BenchChem. [D-Altrose structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7820921#d-altrose-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com